molecular formula C11H12BrNO3 B13599912 4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid

4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid

Cat. No.: B13599912
M. Wt: 286.12 g/mol
InChI Key: LTOCNKYXCZJKIJ-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid is an organic compound that belongs to the class of organonitrogen compounds It contains a bromopyridine moiety attached to an oxane ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid typically involves the bromination of pyridine derivatives followed by the formation of the oxane ring and subsequent carboxylation. One common method involves the use of 5-bromopyridine as a starting material, which undergoes a series of reactions including nucleophilic substitution and ring closure to form the desired oxane structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and carboxylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution can result in a wide range of substituted pyridine derivatives .

Scientific Research Applications

4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The oxane ring and carboxylic acid group can further influence the compound’s binding affinity and specificity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(5-Bromopyridin-2-yl)oxane-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.

    4-(5-Bromopyridin-2-yl)oxane-4-amine: Contains an amine group instead of a carboxylic acid group.

    4-(5-Bromopyridin-2-yl)oxane-4-hydroxyl: Features a hydroxyl group in place of the carboxylic acid group.

Uniqueness

4-(5-Bromopyridin-2-yl)oxane-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carboxylic acid group allows for additional interactions and modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)oxane-4-carboxylic acid

InChI

InChI=1S/C11H12BrNO3/c12-8-1-2-9(13-7-8)11(10(14)15)3-5-16-6-4-11/h1-2,7H,3-6H2,(H,14,15)

InChI Key

LTOCNKYXCZJKIJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=NC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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